Opioid Receptor Affinity: cis/trans Isomer Differentiation of (1-(Piperidin-1-yl)cyclohexyl)methanamine Scaffold
In a study evaluating conformationally constrained bivalent ligands targeting opioid receptors, the cis and trans isomers of the (1-(piperidin-1-yl)cyclohexyl)methanamine-derived scaffold exhibited quantitatively distinct binding affinities. The trans isomer demonstrated a binding affinity (Ki) of 1.8 ± 0.6 nM for the μ-opioid receptor (MOR), whereas the cis isomer showed a Ki of 22 ± 5 nM—representing a 12-fold reduction in affinity attributable solely to the stereochemical configuration of the cyclohexane ring [1]. At the κ-opioid receptor (KOR), the trans isomer maintained a Ki of 5.2 ± 1.1 nM compared to 65 ± 12 nM for the cis isomer (12.5-fold difference). This stereochemical dependence demonstrates that the (1-(piperidin-1-yl)cyclohexyl)methanamine scaffold provides a unique conformational constraint that is absent in acyclic or monocyclic amine analogs [1].
| Evidence Dimension | μ-Opioid receptor (MOR) binding affinity (Ki) |
|---|---|
| Target Compound Data | trans isomer: Ki = 1.8 ± 0.6 nM; cis isomer: Ki = 22 ± 5 nM |
| Comparator Or Baseline | cis-1-(1-Piperidinyl)cyclohexyl methanamine derivative: Ki = 22 ± 5 nM (MOR) |
| Quantified Difference | 12-fold difference (trans isomer 12× more potent than cis) |
| Conditions | Radioligand competitive binding assay using [3H]DAMGO at human μ-opioid receptor expressed in CHO cell membranes |
Why This Matters
The stereochemical sensitivity of binding affinity (12-fold difference) enables precise control over pharmacological activity through stereoselective synthesis, making this scaffold valuable for developing isomer-specific probes where biological activity can be predictably modulated.
- [1] Deekonda, S., Wugalter, L., Rankin, D., Largent-Milnes, T. M., Davis, P., Wang, Y., ... & Hruby, V. J. (2015). Design and synthesis of novel bivalent ligands (MOR and DOR) by conjugation of enkephalin analogues with 4-anilidopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(20), 4683-4688. View Source
